2-(2-chloro-6-methoxypyridin-3-yl)acetic acid
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Overview
Description
2-(2-chloro-6-methoxypyridin-3-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and methoxy group attached to the pyridine ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-chloro-6-methoxypyridine as a starting material, which is then reacted with acetic anhydride under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
2-(2-chloro-6-methoxypyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methylpyridine: This compound is structurally similar but lacks the acetic acid group, which can affect its reactivity and applications.
2-chloro-6-methoxypyridine: Similar to the target compound but without the acetic acid moiety, making it less versatile in certain chemical reactions.
Uniqueness
2-(2-chloro-6-methoxypyridin-3-yl)acetic acid is unique due to the presence of both chloro and methoxy groups on the pyridine ring, along with the acetic acid moiety. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
CAS No. |
1227607-82-0 |
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Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-(2-chloro-6-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-13-6-3-2-5(4-7(11)12)8(9)10-6/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
AVVUFZKUOWCEPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)CC(=O)O)Cl |
Purity |
95 |
Origin of Product |
United States |
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